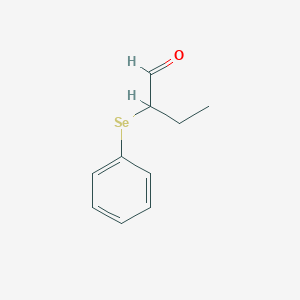

Butanal, 2-(phenylseleno)-

Description

Contextual Significance of Organoselenium Chemistry in Modern Organic Synthesis

Organoselenium compounds have garnered considerable attention in contemporary organic synthesis due to their unique reactivity and versatility. nih.govresearchgate.net The selenium atom, with its distinct electronegativity and polarizability, imparts specific electronic effects on adjacent functional groups, enabling a range of chemical transformations. vulcanchem.com These compounds can act as electrophiles, nucleophiles, or radical precursors, facilitating the formation of various chemical bonds. nih.gov The ease with which selenium functionalities can be introduced, transformed, or removed under mild conditions makes them valuable tools for chemists. mdpi.com Modern synthetic strategies increasingly employ organoselenium reagents for chemo-, regio-, and stereoselective reactions. mdpi.comacs.org The development of greener and more sustainable methodologies, such as catalysis, flow chemistry, and the use of alternative energy sources, has further expanded the applicability of organoselenium chemistry. nih.gov

Importance of α-Chalcogen-Substituted Aldehydes as Versatile Synthetic Intermediates

α-Chalcogen-substituted aldehydes, particularly those containing sulfur and selenium, are highly valuable intermediates in organic synthesis. The presence of a chalcogen atom at the α-position to the carbonyl group significantly influences the reactivity of the aldehyde. vulcanchem.com For instance, the acidity of the α-proton is increased, facilitating enolate formation and subsequent reactions. tandfonline.com These intermediates are precursors for the synthesis of α,β-unsaturated aldehydes and ketones through oxidation followed by elimination, a process known as selenoxide elimination. nih.govwikipedia.org This transformation is a cornerstone in the construction of conjugated systems. wikipedia.org Furthermore, α-chalcogen-substituted aldehydes can participate in various carbon-carbon bond-forming reactions, including aldol (B89426) additions, providing access to complex molecular scaffolds. tandfonline.comresearchgate.net Their ability to undergo a range of transformations makes them powerful building blocks in the synthesis of natural products and other biologically active molecules. mdpi.com

Specific Research Focus: 2-(Phenylseleno)butanal as a Model System for Advanced Chemical Studies

2-(Phenylseleno)butanal serves as an important model system for investigating the reactivity and synthetic applications of α-phenylseleno aldehydes. vulcanchem.com Its structure, featuring a phenylselenyl group at the second carbon of a butanal chain, combines the reactivity of an aldehyde with the unique properties of an organoselenium moiety. vulcanchem.com This dual functionality allows it to be used in a variety of chemical transformations. Research has explored its use in tandem ring-closing metathesis-radical cyclization reactions to form bicyclic compounds. ualberta.ca The labile carbon-selenium bond in 2-(phenylseleno)butanal enables its use as a selenium transfer reagent. vulcanchem.com While detailed experimental data on this specific compound is somewhat limited in publicly available literature, its structural analogs provide significant insight into its expected spectroscopic characteristics and chemical behavior. vulcanchem.com The study of 2-(phenylseleno)butanal and related compounds continues to contribute to the broader understanding and application of organoselenium chemistry in organic synthesis.

Structure

2D Structure

Properties

CAS No. |

61759-12-4 |

|---|---|

Molecular Formula |

C10H12OSe |

Molecular Weight |

227.17 g/mol |

IUPAC Name |

2-phenylselanylbutanal |

InChI |

InChI=1S/C10H12OSe/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

HUGRLHAPOOYELO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylseleno Butanal and Analogous α Phenylseleno Aldehydes

Direct Introduction of the Phenylseleno Moiety onto Aldehyde Scaffolds

This approach focuses on creating the carbon-selenium bond directly at the α-position of an aldehyde or a suitable precursor. The strategy employed depends on the polarity of the reacting species, utilizing electrophilic, nucleophilic, or radical selenium reagents.

Electrophilic Selenation Approaches to Carbonyl Compounds

Electrophilic selenation is a common method for the α-selenenylation of carbonyl compounds. wiley-vch.de This process typically involves the reaction of an aldehyde's enol or enolate form with an electrophilic selenium reagent. The carbonyl compound, such as butanal, is first converted to its corresponding nucleophilic enolate using a suitable base (e.g., lithium diisopropylamide, LDA) or to its enol under acidic conditions. This intermediate then attacks an electrophilic selenium species like benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr) to form the α-phenylseleno aldehyde. wiley-vch.de The reaction is generally efficient and provides a direct route to the desired product. Aromatic aldehydes and ketones can also undergo electrophilic substitution, but this typically occurs on the aromatic ring rather than the α-carbon. organicmystery.comyoutube.com

Table 1: Reagents for Electrophilic Selenation

| Reagent Type | Example | Role |

|---|---|---|

| Selenium Electrophile | Benzeneselenenyl chloride (PhSeCl) | Provides the PhSe⁺ species |

| Selenium Electrophile | Benzeneselenenyl bromide (PhSeBr) | Provides the PhSe⁺ species |

| Base (for enolate) | Lithium diisopropylamide (LDA) | Deprotonates the α-carbon |

Nucleophilic Selenation Strategies for α-Functionalized Aldehyde Precursors

An alternative strategy involves a polarity reversal, where a nucleophilic selenium reagent is used to attack an electrophilic α-carbon of an aldehyde derivative. researchgate.netnih.gov This method requires a pre-functionalized aldehyde, typically an α-halo aldehyde such as 2-bromobutanal. The selenium nucleophile, commonly sodium benzeneselenolate (PhSeNa), is generated in situ by the reduction of diphenyl diselenide (PhSeSePh) with a reducing agent like sodium borohydride (B1222165). The benzeneselenolate anion then displaces the halide via an SN2 reaction to yield 2-(phenylseleno)butanal. This approach is effective for substrates that are stable under basic conditions and can tolerate the presence of a good leaving group at the α-position. wiley-vch.de

Radical Selenation Pathways for α-Substituted Aldehydes

Radical pathways offer another route for the formation of α-phenylseleno aldehydes. Organoselenium compounds are known to be excellent precursors for radical reactions. researchgate.net In this context, a radical can be generated at the α-position of the aldehyde through hydrogen atom abstraction. researchgate.net This aldehyde-derived radical can then be trapped by a selenium-based species. For instance, the autoxidation of aldehydes is known to proceed through a radical-chain mechanism involving the initial abstraction of the aldehydic hydrogen to form an acyl radical. researchgate.netyoutube.com A similar abstraction of an α-hydrogen could initiate the process, followed by reaction with a radical trap like diphenyl diselenide to form the C-Se bond. While less common than ionic methods for this specific transformation, radical reactions are a cornerstone of organoselenium chemistry. researchgate.net

Transformations from Precursor Molecules to α-Phenylseleno Aldehydes

This second major strategy involves synthesizing a molecule that already contains the required phenylseleno group at the correct position and then converting a different functional group within that molecule into the aldehyde.

Ozonolysis of Olefinic Phenyl Selenides as a Route to Phenylseleno Aldehydes

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com This method can be adapted to synthesize α-phenylseleno aldehydes from appropriately substituted alkenyl phenyl selenides. rsc.orgrsc.org The process involves the treatment of an olefinic phenyl selenide (B1212193) with ozone at low temperatures (e.g., -78 °C), followed by a reductive work-up. rsc.orgresearchgate.net The reductive work-up, often using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the intermediate ozonide to yield the carbonyl compounds while preserving the phenylseleno group. rsc.orgrsc.org For the synthesis of 2-(phenylseleno)butanal, a suitable precursor would be (E/Z)-3-(phenylseleno)hex-2-ene. Ozonolysis cleaves the double bond, yielding 2-(phenylseleno)butanal and acetaldehyde.

Table 2: Ozonolysis Reaction Overview

| Precursor | Key Reagents | Product |

|---|---|---|

| Alkenyl Phenyl Selenide | 1. Ozone (O₃) | α-Phenylseleno Aldehyde |

Conversion of Other Organoselenium Derivatives (e.g., Vinyl Selenides to Aldehydes)

Vinyl selenides are versatile intermediates in organic synthesis that can be converted into α-seleno carbonyl compounds. nih.govresearchgate.netresearchgate.net A notable method involves the reaction of vinyl selenides with a seleninic acid or anhydride. rsc.org This reaction leads to the direct formation of α-seleno aldehydes or ketones in good yields. rsc.org The mechanism of this transformation is believed to involve the addition of the seleninic acid across the double bond, followed by rearrangement and elimination steps. This method provides a direct and often high-yielding route from readily accessible vinyl selenide precursors to the target α-phenylseleno aldehydes. rsc.org

Horner-Wittig Type Reactions for α-Phenylseleno-β-Substituted Systems

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for the synthesis of alkenes with high stereoselectivity. This methodology can be adapted to prepare α-phenylseleno-β-substituted styrenes, which are precursors to related aldehyde systems. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

A developed method for the synthesis of these vinyl selenides utilizes diethyl α-phenylseleno benzylphosphonate. This reagent reacts with various aldehydes in the presence of a base like sodium hydride (NaH) to yield the desired α-phenylseleno-β-substituted styrenes. The reaction generally proceeds in moderate to good yields, particularly with aromatic and linear aliphatic aldehydes. However, more sterically hindered aldehydes, such as isobutyraldehyde, may result in lower yields.

The general scheme for this reaction is as follows:

Deprotonation of the diethyl α-phenylseleno benzylphosphonate with a strong base (e.g., NaH) to form the phosphonate (B1237965) carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde.

Elimination of the diethyl phosphate (B84403) byproduct to form the alkene.

The stereoselectivity of the Horner-Wadsworth-Emmons reaction often favors the formation of the E-alkene, especially with stabilized ylides. However, in the case of α-phenylseleno-β-substituted styrenes, mixtures of Z and E isomers are often obtained.

| Entry | Aldehyde | Product | Yield (%) | Z:E Ratio |

| 1 | Benzaldehyde | (Z+E)-1-Phenyl-1-(phenylseleno)-2-phenylethene | 72 | 60:40 |

| 2 | 4-Methylbenzaldehyde | (Z+E)-1-Phenyl-1-(phenylseleno)-2-(4-methylphenyl)ethene | 58 | 63:37 |

| 3 | 4-Methoxybenzaldehyde | (Z+E)-1-Phenyl-1-(phenylseleno)-2-(4-methoxyphenyl)ethene | 75 | 55:45 |

| 4 | n-Butyraldehyde | (Z+E)-1-Phenyl-1-(phenylseleno)-2-hexene | 65 | 50:50 |

| 5 | Isobutyraldehyde | (Z+E)-1-Phenyl-1-(phenylseleno)-3-methyl-1-butene | 40 | - |

These vinyl selenides can serve as precursors to α-phenylseleno aldehydes through subsequent chemical transformations.

Stereoselective Synthesis of Enantioenriched 2-(Phenylseleno)butanal

The development of stereoselective methods for the synthesis of chiral α-phenylseleno aldehydes is crucial for their application in asymmetric synthesis. Both enantioselective and diastereoselective strategies have been explored to control the stereochemistry at the α-carbon.

A prominent strategy for the enantioselective synthesis of α-phenylseleno aldehydes involves the direct α-selenenylation of aldehydes using organocatalysis. This approach utilizes small chiral organic molecules, such as proline and its derivatives, to catalyze the reaction between an aldehyde and an electrophilic selenium source, leading to the formation of an enantioenriched product.

The generally accepted mechanism for this transformation involves the formation of a chiral enamine intermediate from the reaction of the aldehyde with the chiral amine catalyst. This enamine then reacts with an electrophilic selenium reagent, such as N-(phenylseleno)phthalimide (NPSP), in a stereocontrolled manner. The facial selectivity of the attack is dictated by the chiral environment created by the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the chiral α-phenylseleno aldehyde and regenerates the catalyst.

Diarylprolinol silyl (B83357) ethers have been identified as highly effective catalysts for this transformation, affording α-phenylseleno aldehydes in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov The reaction is tolerant of a variety of aldehyde substrates, including those with linear alkyl, branched alkyl, and functionalized side chains. nih.gov

| Entry | Aldehyde | Catalyst | Selenium Source | Yield (%) | ee (%) |

| 1 | Propanal | (S)-Diarylprolinol silyl ether | NPSP | 85 | 98 |

| 2 | Butanal | (S)-Diarylprolinol silyl ether | NPSP | 88 | 99 |

| 3 | Pentanal | (S)-Diarylprolinol silyl ether | NPSP | 90 | 99 |

| 4 | Isovaleraldehyde | (S)-Diarylprolinol silyl ether | NPSP | 92 | 97 |

The resulting enantioenriched α-seleno aldehydes can be used immediately in subsequent reactions, for example, in situ reduction with sodium borohydride to furnish the corresponding chiral seleno-alcohols without loss of optical purity. nih.gov

Diastereoselective methods for the synthesis of chiral α-phenylseleno aldehydes aim to control the relative stereochemistry between the newly formed stereocenter at the α-position and a pre-existing stereocenter in the molecule. This can be achieved through substrate control, where the inherent chirality of the starting material directs the approach of the selenium electrophile, or through the use of a chiral auxiliary.

While direct and highly diastereoselective methods for the synthesis of 2-(phenylseleno)butanal from a chiral precursor are not extensively documented, the principles of diastereoselective selenenylation have been established in related systems. For instance, the hydroxy- and azido-selenenylation of chiral allylic alcohols proceeds with good diastereoselectivity. nih.gov In these reactions, an intermediate seleniranium ion is formed, and the subsequent nucleophilic attack occurs in a stereocontrolled manner, influenced by the existing stereocenter.

In the context of aldehydes, a diastereoselective synthesis could be envisioned starting from a chiral aldehyde. The formation of a chiral enolate or enamine, followed by reaction with an electrophilic selenium source like phenylselenenyl chloride, would be directed by the existing stereocenter. The steric and electronic properties of the chiral substrate would favor the approach of the electrophile from one face over the other, leading to one diastereomer in excess.

Another approach involves the use of a chiral auxiliary. The aldehyde would first be condensed with a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine, to form a chiral derivative. Subsequent deprotonation and reaction with a selenium electrophile would proceed with high diastereoselectivity, guided by the bulky chiral auxiliary. Finally, removal of the auxiliary would yield the enantioenriched α-phenylseleno aldehyde. Although this is a well-established strategy for asymmetric α-functionalization of carbonyl compounds, specific applications for the synthesis of 2-(phenylseleno)butanal are not widely reported.

Chemical Reactivity and Mechanistic Investigations of 2 Phenylseleno Butanal

Carbonyl Reactivity in the Presence of an α-Phenylseleno Group

The reactivity of 2-(phenylseleno)butanal is characterized by the interplay between the aldehyde functional group and the adjacent phenylseleno moiety. The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The presence of the α-phenylseleno group can influence the steric and electronic environment of the carbonyl carbon, thereby modulating its reactivity in addition and condensation reactions.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The primary reaction of the aldehyde group in 2-(phenylseleno)butanal is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the C-O π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org Subsequent protonation of this intermediate yields an alcohol. The general mechanism involves the approach of the nucleophile to the trigonal planar carbonyl carbon, which rehybridizes from sp² to sp³ during the reaction. masterorganicchemistry.comlibretexts.org

Aldehydes are typically more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.org The single alkyl substituent on the aldehyde carbonyl in 2-(phenylseleno)butanal results in less steric hindrance compared to a ketone, allowing for easier access by the incoming nucleophile. libretexts.org The reaction can proceed with a wide variety of nucleophiles, both negatively charged and neutral. libretexts.org The reversibility of the addition depends on the basicity of the nucleophile; strong bases like organometallic reagents lead to irreversible additions, while weaker bases may result in a reversible process. masterorganicchemistry.com

The stereochemical outcome of nucleophilic addition to α-substituted aldehydes like 2-(phenylseleno)butanal can often be predicted by established models such as the Felkin-Anh model. This model helps to rationalize the preferential formation of one diastereomer over another by considering the steric and electronic interactions in the transition state. nih.gov

| Nucleophile | Intermediate | Final Product |

|---|---|---|

| Hydride (e.g., from NaBH₄) | Alkoxide | Primary Alcohol |

| Organometallic Reagent (e.g., R-MgBr) | Alkoxide | Secondary Alcohol |

| Cyanide (CN⁻) | Alkoxide (Cyanohydrin intermediate) | Cyanohydrin |

| Alcohol (R'OH) | Hemiacetal | Acetal (with acid catalyst) |

| Enolate | Alkoxide (Aldol adduct) | β-Hydroxy Aldehyde/Ketone |

Carbonyl Condensation Pathways (e.g., Aldol-Type Processes)

Carbonyl condensation reactions, such as the aldol (B89426) reaction, are fundamental carbon-carbon bond-forming processes that involve a carbonyl compound acting as both a nucleophile (via its enolate) and an electrophile. libretexts.orgfiveable.me For 2-(phenylseleno)butanal to participate as the nucleophilic component, a base is required to deprotonate the α-carbon, forming an enolate intermediate. fiveable.me This enolate can then attack the carbonyl carbon of another aldehyde molecule.

The reaction between two identical aldehyde molecules is known as a self-aldol reaction. fiveable.me Alternatively, in a crossed or mixed aldol reaction, the enolate of one carbonyl compound reacts with a different carbonyl compound. libretexts.orgyoutube.com The success of crossed aldol reactions often depends on using a highly reactive acceptor aldehyde (one that cannot form an enolate itself, like formaldehyde) or carefully controlling the reaction conditions to favor the formation of a single enolate. libretexts.org If both reacting aldehydes possess α-hydrogens, a complex mixture of up to four different products can result, making purification challenging. youtube.com

The initial product of an aldol reaction is a β-hydroxy aldehyde. masterorganicchemistry.com This "aldol addition" product can often undergo a subsequent dehydration (elimination of a water molecule) upon heating or under acidic or basic conditions. libretexts.org This elimination step, known as an aldol condensation, yields a more stable, conjugated α,β-unsaturated aldehyde. libretexts.orgmasterorganicchemistry.com

Transformations Involving the α-Phenylseleno Moiety

The phenylseleno group at the α-position is not merely a spectator; it is a key functional handle that enables powerful synthetic transformations, most notably the formation of carbon-carbon double bonds through an elimination pathway.

Selenoxide Elimination Reactions for Olefin Synthesis

The conversion of α-phenylseleno carbonyl compounds into their α,β-unsaturated counterparts via selenoxide elimination is a widely utilized and efficient method in organic synthesis. wikipedia.orgscribd.com The process consists of two distinct steps:

Oxidation: The selenium atom of the α-phenylseleno group is first oxidized from a selenide (B1212193) to a selenoxide. This oxidation is typically achieved under mild conditions using common oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com

Elimination: The resulting selenoxide intermediate is generally unstable and undergoes a spontaneous thermal elimination reaction, often at or below room temperature (-50 to 40 °C), to form an alkene and phenylselenenic acid. wikipedia.orgnih.gov

For 2-(phenylseleno)butanal, this sequence provides a direct route to 2-butenal, an important α,β-unsaturated aldehyde.

The mechanism of selenoxide elimination is broadly recognized as a concerted, intramolecular syn-elimination (Eᵢ) process. wikipedia.orgmdpi.comnih.gov This pathway is mechanistically related to other pericyclic reactions like the Cope elimination. wikipedia.org

Key features of the concerted mechanism include:

Intramolecular Proton Transfer: The elimination proceeds through a five-membered cyclic transition state. wikipedia.org The selenoxide oxygen functions as an internal base, abstracting a proton from the β-carbon.

Concerted Bond Reorganization: The abstraction of the β-hydrogen, the formation of the C=C π-bond, and the cleavage of the C-Se bond occur simultaneously in a single step. nih.gov

Syn-Coplanar Geometry: The transition state requires the β-hydrogen and the phenylseleno group to be in a syn-coplanar arrangement, allowing for the efficient orbital overlap necessary for the concerted reaction. wikipedia.org

Computational studies using density functional theory (DFT) have provided strong support for this concerted mechanism, mapping the low-energy pathway through the cyclic transition state. mdpi.commdpi.com While the elimination itself is concerted, epimerization at the carbon or selenium centers prior to elimination can sometimes occur, but this does not change the fundamental nature of the elimination step. wikipedia.org

Selenoxide eliminations exhibit a high degree of predictability and control over the regiochemistry and stereochemistry of the resulting alkene, which is a major reason for their synthetic utility.

Regioselectivity: The elimination strongly favors the formation of a double bond in conjugation with an existing π-system. wikipedia.org In the case of 2-(phenylseleno)butanal, the elimination exclusively yields the α,β-unsaturated product, 2-butenal, due to the thermodynamic stability of the resulting conjugated system. smolecule.com

Stereoselectivity: The reaction is highly stereoselective. The requirement for a syn-coplanar arrangement of the C-H and C-Se bonds in the transition state dictates the stereochemical course. For acyclic substrates like 2-(phenylseleno)butanal, the elimination predominantly forms the more thermodynamically stable (E)-alkene (trans). wikipedia.orgmdpi.com This high trans-selectivity is a consistent feature of eliminations from flexible, acyclic α-phenylseleno carbonyl compounds. smolecule.com

| Feature | Description |

|---|---|

| Mechanism Type | Concerted, Intramolecular (Eᵢ) wikipedia.orgnih.gov |

| Transition State | Five-membered cyclic structure wikipedia.org |

| Stereochemistry | syn-Elimination (C-H and C-Se bonds must be coplanar on the same side) wikipedia.orgmdpi.com |

| Product Stereoselectivity | High preference for (E)-alkene in acyclic systems wikipedia.orgsmolecule.com |

| Product Regioselectivity | Favors formation of conjugated double bonds wikipedia.org |

Radical Reactions Initiated by Phenylseleno Group Cleavage

The presence of the phenylseleno group renders 2-(phenylseleno)butanal susceptible to a range of radical-mediated transformations. The relatively weak carbon-selenium bond, with a bond dissociation energy of approximately 234 kJ/mol, is a key feature that facilitates these reactions. wikipedia.org This bond is notably weaker than corresponding carbon-sulfur (272 kJ/mol) and carbon-oxygen (358 kJ/mol) bonds, making organoselenium compounds versatile precursors for generating carbon-centered radicals under mild conditions. wikipedia.orgresearchgate.net

The homolytic cleavage of the C-Se bond in α-seleno carbonyl compounds is an efficient method for producing carbon-centered radicals adjacent to the carbonyl functionality. researchgate.net This cleavage can be initiated thermally or photochemically, often with the aid of a radical initiator. The process results in the formation of a carbon-centered radical at the α-position of the butanal chain and a phenylselenyl radical (PhSe•).

Once generated, the α-carbonyl radical is a nucleophilic species and can engage in several subsequent reaction pathways. libretexts.org The primary fates of this radical include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a hydrogen donor molecule present in the reaction medium, leading to the formation of butanal.

Intermolecular Addition: The radical can add to carbon-carbon multiple bonds, particularly those that are electron-deficient, in a process known as a Giese addition. libretexts.orgchemrxiv.org

Substitution Reactions: Carbon-centered radicals are generally less inclined to participate in substitution reactions compared to tin- or silicon-centered radicals. libretexts.org

The general scheme for the generation and a common fate of the radical is depicted below:

Scheme 1: Generation and Trapping of the α-carbonyl radical from 2-(Phenylseleno)butanal

Intramolecular radical cyclization is a powerful synthetic strategy for constructing cyclic molecules, and ω-(phenylseleno) carbonyl compounds are excellent substrates for such transformations. Selenoesters have proven to be more efficient radical acceptors in these cyclizations than their thioester counterparts, a fact attributed to the superior leaving group ability of the phenylseleno moiety. rsc.orgrsc.org

In a hypothetical case using an analogous compound, 4-(phenylseleno)butanal, the reaction would proceed via the generation of a carbon-centered radical at the C-4 position. This radical can then undergo an intramolecular addition to the carbonyl carbon of the aldehyde. This type of intramolecular acylation approach is a known strategy in radical chemistry. rsc.org The favorability of the cyclization (e.g., 5-exo vs. 6-endo cyclization) is governed by stereoelectronic factors as described by Baldwin's rules. For 4-(phenylseleno)butanal, a 5-exo-trig cyclization would be kinetically favored, leading to the formation of a five-membered cyclopentanol-derived radical intermediate, which can then be trapped or further react.

Cross-Coupling and Other Functionalization Reactions at the Selenium Center

The selenium atom in 2-(phenylseleno)butanal is a site for various functionalization reactions, most notably transition-metal-catalyzed cross-coupling. These reactions provide a powerful means to form new carbon-selenium or heteroatom-selenium bonds, significantly expanding the synthetic utility of the parent molecule. rsc.org

Several cross-coupling methodologies are applicable to organoselenium compounds:

Palladium-Catalyzed Reactions: Suzuki-type cross-coupling reactions, catalyzed by palladium complexes, are effective for forming new C–Se bonds by coupling organoselenium compounds with boronic acids. figshare.comresearchgate.net

Copper-Catalyzed Reactions: Copper-promoted couplings, such as the Chan-Lam-Evans reaction, enable the Se-arylation of selenium-containing molecules with arylboronic acids under mild, often base-free, conditions. nih.gov

Other Metal Catalysts: Rhodium has been used to catalyze the reductive coupling of diselenides with alkyl halides. cardiff.ac.uk Furthermore, the development of nanocatalysts, such as nano-sized copper(I) oxide, has introduced efficient and recyclable systems for C–Se cross-coupling. rsc.org

These reactions typically involve the oxidative addition of the organoselenium compound (or a related precursor) to the metal center, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

| Coupling Reaction | Typical Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂) | Aryl/Vinyl Boronic Acids | Mild conditions, high functional group tolerance. figshare.com |

| Chan-Lam-Evans Coupling | Copper (e.g., Cu(OAc)₂) | Aryl Boronic Acids | Can often be performed under base-free conditions, open to the air. nih.gov |

| Carbonylative Coupling | Palladium (e.g., Pd(OAc)₂) | Boronic Acids + CO | Forms arylseleno ketones via a carbonylative process. researchgate.net |

| Alkynylation | Nano-CuO | Terminal Alkynes | Utilizes recyclable nanocatalysts for coupling with diselenides. rsc.org |

Advanced Mechanistic Studies of Organoselenium Transformations

Spectroscopic Probing of Reactive Intermediates (e.g., Seleniranium Ions)

Many reactions of organoselenium compounds proceed through highly reactive, transient intermediates. Among the most significant are seleniranium ions, which are three-membered cyclic species formed from the reaction of an electrophilic selenium source with an alkene. cardiff.ac.ukacs.org These ions are central to the mechanism of selenofunctionalization reactions.

The direct observation and characterization of these fleeting intermediates are challenging but have been achieved using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature ¹H NMR analysis has been successfully used to observe precursors to seleniranium ions. For instance, the reaction of an alkene with PhSeCl at -78 °C leads to the quantitative and instantaneous formation of a β-chloroselenide adduct, which is in equilibrium with the seleniranium ion. acs.org Furthermore, ⁷⁷Se NMR spectroscopy is a valuable tool for studying the electronic environment of the selenium nucleus in various species. researchgate.net

X-ray Crystallography: In cases where the seleniranium ions can be sufficiently stabilized, their definitive structure has been confirmed by single-crystal X-ray analysis. rsc.org This provides unambiguous proof of the three-membered ring structure and the bonding arrangement.

Mechanistic studies have revealed that the stability and subsequent reactivity of seleniranium ions are highly dependent on the electronic nature of the substituents on the selenium atom. For example, attaching an electron-withdrawing 2-nitrophenyl group to the selenium atom has been shown to significantly slow the rate of racemization of the chiral seleniranium ion, enabling the development of enantioselective reactions. acs.org

Kinetic Studies and Activation Energy Determinations

Kinetic studies are crucial for understanding the mechanisms and energy profiles of chemical reactions involving organoselenium compounds. These investigations provide quantitative data on reaction rates and the energies of transition states.

A fundamental parameter governing the reactivity of 2-(phenylseleno)butanal in radical reactions is the bond dissociation energy (BDE) of the carbon-selenium bond. This value represents the enthalpy change for homolytic bond cleavage and is a primary contributor to the activation energy (Ea) of radical initiation. wikipedia.org The relatively low BDE of the C–Se bond facilitates its cleavage under milder conditions compared to C–S or C–C bonds.

| Bond Type | Approximate Bond Dissociation Energy (kJ/mol) |

|---|---|

| C–Se | ~234 wikipedia.org |

| C–S | ~272 wikipedia.org |

| C–C | ~347 researchgate.net |

While specific activation energy values for reactions of 2-(phenylseleno)butanal are not widely reported, kinetic analyses of related organoselenium processes provide mechanistic insight. For example, kinetic studies of selenium-catalyzed oxidations have demonstrated that such reactions can proceed via the formation of a complex between the catalyst and the oxidant in a rate-determining step. nih.gov In the context of asymmetric synthesis, dynamic kinetic resolution experiments have been employed to study the rates of cyclization of enantiomeric seleniranium ions. acs.orgnih.gov These studies show how a chiral catalyst can selectively lower the activation energy for the reaction of one enantiomer, leading to a highly enantioselective transformation. acs.orgnih.gov

Strategic Applications of 2 Phenylseleno Butanal in Target Oriented Organic Synthesis

Construction of Complex Carbon Frameworks

The strategic incorporation of the 2-(phenylseleno)butanal moiety into organic molecules provides a gateway to the assembly of intricate carbocyclic and heterocyclic frameworks. Its utility is particularly evident in sequential reaction cascades that efficiently build molecular complexity.

Tandem Ring-Closing Metathesis and Radical Cyclization Strategies (e.g., with 4-(phenylseleno)butanal)

A powerful strategy for the construction of bicyclic compounds involves a sequence of ring-closing metathesis (RCM) followed by radical cyclization, a process for which α,ω-(phenylseleno) carbonyl compounds like 4-(phenylseleno)butanal are ideal precursors. rsc.orgresearchgate.net The phenylseleno group is compatible with common RCM catalysts, such as the Grubbs catalyst, and serves as an excellent radical precursor in the subsequent step. rsc.org

The general approach begins with the conversion of the aldehyde into a more complex alcohol via reactions with organometallic reagents (e.g., vinyllithium (B1195746) or allylmagnesium bromide). This alcohol is then acylated or alkylated with a moiety containing a terminal alkene, thereby assembling the necessary diene substrate for RCM. rsc.org The RCM reaction, driven by the formation of volatile ethylene, efficiently forms a medium-sized ring. organic-chemistry.org The final step involves the generation of a radical at the carbon bearing the phenylseleno group, which then undergoes an intramolecular cyclization to form a second ring, yielding a bicyclic product. rsc.org This tandem strategy showcases the utility of the phenylseleno group in facilitating multiple, mechanistically distinct transformations within a single synthetic sequence. rsc.org

Table 1: Examples of Tandem RCM-Radical Cyclization Starting from 4-(Phenylseleno)butanal Derivatives

| Starting Material Precursor | RCM Substrate | Bicyclic Product | Overall Yield |

|---|---|---|---|

| 4-(Phenylseleno)butanal | Acrylate of 1-(4-phenylselenobutyl)prop-2-en-1-ol | Fused bicyclic lactone | Not specified |

| 4-(Phenylseleno)butanal | Allyl ether of 1-(4-phenylselenobutyl)prop-2-en-1-ol | Fused bicyclic ether | Not specified |

Data synthesized from research findings on tandem reactions involving phenylseleno carbonyl compounds. rsc.orgresearchgate.net

Stereoselective Formation of Carbocyclic and Heterocyclic Systems

The phenylseleno group is instrumental in guiding the stereoselective synthesis of both carbocyclic and heterocyclic ring systems. nih.govrsc.orgmdpi.comnih.gov Radical cyclizations initiated from chiral α-phenylseleno precursors often proceed with a high degree of stereocontrol, allowing for the formation of multiple stereocenters with defined relative and absolute configurations. For example, asymmetric radical cyclizations of unsaturated α-phenylseleno β-hydroxy esters have been shown to produce mono- and bicyclic products with high diastereoselectivity, which is rationalized by chelation control involving aluminum alkoxide intermediates.

Furthermore, the selenium atom can be used to direct subsequent functionalization. Oxidation of the phenylseleno group to a selenoxide followed by syn-elimination introduces a double bond with specific geometry, which can then participate in stereoselective cycloaddition reactions. Alternatively, the selenide (B1212193) can be involved in intramolecular cyclization reactions, such as selenoetherification of unsaturated alcohols, to form heterocyclic systems like substituted tetrahydrofurans and tetrahydropyrans. nih.gov These methods provide reliable pathways to highly functionalized and stereochemically rich cyclic molecules. researchgate.net

Utility as a Versatile Chiral Auxiliary or Building Block

When used in an enantiomerically pure form, 2-(phenylseleno)butanal serves as a valuable chiral building block, enabling the synthesis of complex target molecules with high optical purity. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org Similarly, a chiral building block is an enantiomerically pure compound that is incorporated into the final structure of a synthetic target. mdpi.comresearchgate.netrsc.org

Enantioselective Synthesis of Advanced Intermediates

The stereocenter at the α-position of 2-(phenylseleno)butanal can effectively direct the stereochemical course of reactions at adjacent functional groups. For instance, aldol (B89426) or Grignard additions to the aldehyde can proceed with high diastereoselectivity, controlled by the existing chiral center. The resulting product, now containing two defined stereocenters, is an advanced intermediate for further elaboration. nih.govbohrium.com

The phenylseleno group in these intermediates can be retained for further transformations or reductively removed with reagents like nickel boride or tributyltin hydride to yield the final product without affecting the newly formed stereocenters. This strategy allows for the transfer of chirality from the initial building block to the final complex target, making it a powerful tool in asymmetric synthesis. researchgate.net

Role in Sequential Transformations for Functional Group Installation

The unique reactivity of the C-Se bond allows 2-(phenylseleno)butanal to play a crucial role in multi-step transformations where precise functional group installation is required. The phenylseleno moiety can be considered a "linchpin" that enables a sequence of reactions.

A prime example is its use in amidocyclization reactions. An α-phenylseleno aldehyde can be converted into a β-amidoalkyl phenylselenide. Subsequent oxidation of the selenium moiety to a selenone transforms it into an excellent leaving group, facilitating an intramolecular cyclization by the amide nitrogen. adelaide.edu.au This sequence allows for the controlled formation of nitrogen-containing heterocycles, such as N-acylaziridines or oxazolines, depending on the reaction conditions. adelaide.edu.au This demonstrates how the selenium atom can be used to first enable the construction of a precursor and then be activated to trigger a key bond-forming cyclization, showcasing its utility in programmed sequential transformations.

Development of New Reagents and Catalysts Based on α-Phenylseleno Aldehydes

The distinct chemical properties of α-phenylseleno aldehydes make them attractive platforms for the design of novel reagents and organocatalysts. The development of new catalytic methods for the direct α-selenenylation of aldehydes and ketones highlights the importance of the α-seleno carbonyl motif in organic chemistry. acs.org

For instance, chiral α-phenylseleno aldehydes could be incorporated as ligands in transition metal catalysis. The selenium atom, being a soft donor, can coordinate to various metal centers, while the aldehyde or its derivatives could provide a secondary binding site or a chiral environment. Such bifunctional ligands could enable novel asymmetric transformations.

Furthermore, these compounds can serve as precursors for new classes of organocatalysts. For example, condensation of an α-phenylseleno aldehyde with a chiral amine could generate a chiral enamine. This enamine could then participate in a range of catalytic asymmetric reactions, where the phenylseleno group might influence reactivity and stereoselectivity through steric or electronic effects. nih.gov The exploration of α-phenylseleno aldehydes as foundational structures for catalyst development represents a promising area for future research in synthetic methodology.

Advanced Characterization Techniques and Computational Modeling in the Study of 2 Phenylseleno Butanal

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-(Phenylseleno)butanal. High-resolution nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-(Phenylseleno)butanal, providing detailed information about the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Phenylseleno)butanal is expected to exhibit characteristic signals for each type of proton. The aldehydic proton (CHO) is anticipated to resonate significantly downfield, typically in the range of δ 9.0-10.0 ppm, due to the deshielding effect of the carbonyl group. pressbooks.puboregonstate.eduoregonstate.edu The proton at the α-carbon (CH-SePh), being adjacent to both the selenium atom and the carbonyl group, would also be deshielded and likely appear as a multiplet. Protons of the ethyl group (CH₂ and CH₃) and the phenyl group attached to selenium would resonate in their characteristic regions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, with a chemical shift expected in the range of δ 190-210 ppm. ruc.dklibretexts.orgoregonstate.edu The α-carbon, bonded to the phenylseleno group, would also show a significant downfield shift. The carbons of the phenyl group and the ethyl group will appear in their respective typical regions.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|

| ¹H (Aldehyde) | 9.0 - 10.0 | Presence of the aldehyde functional group. pressbooks.puboregonstate.eduoregonstate.edu |

| ¹³C (Carbonyl) | 190 - 210 | Confirms the aldehyde/ketone carbonyl group. ruc.dklibretexts.orgoregonstate.edu |

| ⁷⁷Se | Variable (typically 200-500 for aryl alkyl selenides) | Directly probes the electronic environment of the selenium atom. huji.ac.ilresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of 2-(Phenylseleno)butanal with high accuracy. This allows for the confirmation of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.

Key fragmentation pathways for aldehydes often involve α-cleavage and McLafferty rearrangement. oregonstate.edu For 2-(Phenylseleno)butanal, α-cleavage could lead to the loss of the ethyl group or the phenylseleno group. The fragmentation pattern would also likely show characteristic peaks corresponding to the phenylseleno cation ([PhSe]⁺) and other fragments arising from the butanal moiety. The analysis of these fragments helps to piece together the molecular structure.

| Fragmentation Process | Expected Fragment Ion (m/z) | Structural Significance |

|---|---|---|

| Molecular Ion [M]⁺ | Calculated based on exact masses of C, H, O, Se | Confirms the molecular weight of the compound. |

| α-Cleavage (loss of ethyl radical) | [M - 29]⁺ | Indicates the presence of an ethyl group adjacent to the carbonyl. |

| α-Cleavage (loss of phenylseleno radical) | [M - 157]⁺ | Confirms the presence of the phenylseleno substituent. |

| Phenylseleno cation | 157 (for ⁸⁰Se) | Characteristic fragment for phenylseleno compounds. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in 2-(Phenylseleno)butanal.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde. pressbooks.puborgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com The aldehydic C-H bond will exhibit characteristic stretching vibrations in the region of 2700-2900 cm⁻¹. pressbooks.puborgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com Absorptions corresponding to the C-H bonds of the alkyl and aryl groups, as well as C=C stretching vibrations of the phenyl ring, will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Se stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. This technique is also sensitive to the vibrations of the phenyl ring and the carbon skeleton.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1720 - 1740 | Aldehyde Carbonyl pressbooks.puborgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com |

| Aldehydic C-H Stretch | 2700 - 2900 | Aldehyde C-H pressbooks.puborgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com |

| Aromatic C=C Stretch | ~1600 | Phenyl Ring |

| C-Se Stretch | 500 - 600 | Carbon-Selenium Bond |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining a suitable single crystal of 2-(Phenylseleno)butanal might be challenging, if successful, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.comnih.gov Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which govern the packing of molecules in the solid state. The analysis of crystal structures of related organoselenium compounds has provided valuable insights into their molecular geometry and intermolecular forces. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful approach to complement experimental data and to gain a deeper understanding of the properties of 2-(Phenylseleno)butanal at the molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, stability, and conformational preferences of molecules. For 2-(Phenylseleno)butanal, DFT calculations can be employed to:

Determine the most stable conformation: By calculating the energies of different possible rotational isomers (rotamers) around the C-C and C-Se bonds, the most stable conformation in the gas phase can be identified.

Predict spectroscopic properties: DFT methods can be used to calculate NMR chemical shifts (¹H, ¹³C, and ⁷⁷Se), vibrational frequencies (IR and Raman), and other spectroscopic parameters. acs.orgnih.govnih.govacs.org These theoretical predictions can be compared with experimental data to aid in spectral assignment and structural confirmation.

Analyze the electronic structure: DFT provides information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and atomic charges. This allows for an analysis of the electronic effects of the phenylseleno and carbonyl groups on the molecule.

The synergy between these advanced characterization techniques and computational modeling provides a robust framework for the comprehensive study of 2-(Phenylseleno)butanal, enabling a detailed understanding of its structure, stability, and electronic properties.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Pathways

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules like 2-(Phenylseleno)butanal. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's conformational flexibility and the initial stages of chemical reactions.

For a molecule with multiple rotatable bonds, such as the C-C and C-Se bonds in 2-(Phenylseleno)butanal, a complex potential energy surface arises, featuring numerous local energy minima corresponding to different stable conformations (conformers). MD simulations can efficiently sample this conformational space, revealing the relative populations of different conformers and the energy barriers for interconversion between them. nih.govnih.gov This analysis is crucial as the reactivity and spectroscopic properties of the molecule are often dictated by the geometry of its most stable or most reactive conformers. By tracking key dihedral angles over the course of a simulation, one can construct a free energy landscape that maps out the most favorable molecular shapes.

Beyond conformational analysis, MD simulations can be employed to elucidate reaction pathways. nih.govchemrxiv.org By simulating the system at elevated temperatures or by using enhanced sampling techniques, it is possible to observe the initial steps of chemical transformations, such as the approach of a reactant to the aldehyde carbonyl group or intramolecular interactions leading to cyclization. These simulations can identify key transition states and intermediate structures that govern the reaction mechanism, providing a dynamic picture that complements static quantum chemical calculations. nih.gov For instance, in a simulated aqueous environment, MD can reveal the role of solvent molecules in stabilizing certain conformations or mediating proton transfer steps during a reaction. nih.gov

| Conformer | Dihedral Angle 1 (C-C-C-Se) | Dihedral Angle 2 (C-C-Se-Cphenyl) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Global Minimum | ~ -65° (gauche) | ~ 180° (anti) | 0.00 | 45 |

| Local Minimum A | ~ 180° (anti) | ~ 70° (gauche) | 0.85 | 20 |

| Local Minimum B | ~ 60° (gauche) | ~ 80° (gauche) | 1.20 | 12 |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Bonding and Electronic Interactions

To gain a deeper understanding of the electronic structure and bonding characteristics of 2-(Phenylseleno)butanal, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are indispensable. These methods dissect the complex quantum mechanical wavefunction into chemically intuitive concepts like bonds, lone pairs, and atomic charges. q-chem.com

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the calculated molecular orbitals into a localized Lewis structure representation, consisting of 1-center (lone pair) and 2-center (bond) orbitals. wisc.edu This method provides insights into hybridization, bond polarity, and stabilizing electronic interactions. For 2-(Phenylseleno)butanal, NBO analysis can quantify the nature of the crucial carbon-selenium (C-Se) bond, revealing its polarization and the hybrid orbitals that form it.

Furthermore, NBO theory allows for the investigation of delocalization effects through a second-order perturbation analysis of the Fock matrix. This analysis identifies "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs, which represent hyperconjugative and stereoelectronic effects. youtube.com For example, interactions between the lone pairs on the selenium atom and antibonding orbitals of adjacent sigma bonds (σ*) can be quantified, revealing their role in stabilizing specific conformations. researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Natural Charge on Se | -0.15 e | Slight negative charge, indicating C-Se bond polarization towards Se. |

| Natural Charge on C (alpha to Se) | +0.10 e | Slight positive charge, confirming bond polarity. |

| Donor NBO → Acceptor NBO | LP(Se) → σ(C-C) | Hyperconjugative interaction stabilizing the molecule. |

| Stabilization Energy E(2) | 1.5 kcal/mol | Magnitude of the LP(Se) → σ(C-C) interaction energy. |

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This theory partitions a molecule into distinct atomic basins. amercrystalassn.org The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path connecting two bonded atoms (the bond path). wiley-vch.de

The properties of the electron density at the C-Se BCP provide a quantitative description of the interaction. Key descriptors include the electron density itself (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP). A relatively high ρBCP and a negative ∇²ρBCP are characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. rsc.org Conversely, a low ρBCP and a positive ∇²ρBCP signify closed-shell interactions, typical of ionic bonds or weaker van der Waals contacts. wiley-vch.de For the C-Se bond in 2-(Phenylseleno)butanal, QTAIM can unambiguously characterize the degree of covalency and bond strength. researchgate.net

| QTAIM Parameter | Predicted Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρBCP) | 0.095 | Indicates significant electron density accumulation, characteristic of a covalent bond. |

| Laplacian of Electron Density (∇²ρBCP) | -0.030 | Negative value signifies a shared-shell interaction (covalency). |

| Total Energy Density (HBCP) | -0.045 | Negative value confirms the stabilizing nature of the covalent interaction. |

Prediction of Reactivity and Selectivity in Novel Transformations

The insights gleaned from advanced computational techniques can be leveraged to predict the reactivity of 2-(Phenylseleno)butanal and guide the discovery of novel chemical transformations. rsc.org By integrating data from conformational analysis, electronic structure, and reaction pathway simulations, a comprehensive model of chemical behavior can be constructed.

The conformational landscape determined by MD simulations is a starting point for predicting selectivity. Reactions are more likely to proceed through low-energy, highly populated conformers. The accessibility of the reactive site—the aldehyde group—can vary significantly between different conformers, influencing stereoselectivity in addition reactions. For example, the preferred dihedral angles around the C-Se bond might sterically hinder one face of the carbonyl group, leading to a facial bias for an incoming nucleophile.

Electronic parameters from NBO and QTAIM analyses offer further predictive power. The natural charges on the carbonyl carbon and oxygen atoms can quantify the electrophilicity of the aldehyde, predicting its susceptibility to nucleophilic attack. The energies of frontier molecular orbitals (HOMO and LUMO) can indicate whether a reaction is likely to be orbitally controlled. Donor-acceptor interactions identified by NBO analysis can suggest intramolecular reaction pathways or points of interaction with external reagents. semanticscholar.org For instance, a strong interaction between a selenium lone pair and an adjacent antibonding orbital might predispose the molecule to specific elimination or rearrangement reactions upon oxidation of the selenium atom.

Computational modeling can also be used to explore the feasibility of entirely new reactions. By simulating the molecule in the presence of various reagents (e.g., oxidants, Lewis acids, nucleophiles), potential reaction pathways can be mapped out. nih.gov Calculating the activation energies for competing pathways allows for the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). This in silico screening can prioritize experimental efforts, focusing on conditions that are computationally predicted to favor desired novel transformations, such as asymmetric aldol (B89426) reactions or selenium-mediated cyclizations.

| Computational Method | Parameter | Predicted Influence on Selectivity |

|---|---|---|

| Molecular Dynamics (MD) | Conformer Population & Steric Accessibility | The dominant conformer may preferentially expose one face of the aldehyde, leading to diastereoselectivity. |

| NBO Analysis | Natural Charge on Carbonyl Carbon | Higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. |

| Transition State Calculation | Activation Energy (ΔG‡) | The pathway with the lower activation energy will be the major product channel, determining the overall selectivity. |

Future Research Directions and Emerging Trends in α Phenylseleno Aldehyde Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Organoselenium Compounds

The principles of green chemistry are becoming increasingly integral to the synthesis of organoselenium compounds. rsc.org Future research is heavily focused on minimizing the environmental impact of these synthetic processes. A significant trend is the move towards solvent-free reaction conditions, which can lead to enhanced reaction rates, improved selectivity, reduced energy consumption, and less chemical waste. tandfonline.com Methodologies utilizing alternative energy sources such as microwave irradiation, visible light, and mechanochemistry (ball milling) are being explored to create more eco-friendly protocols. rsc.orgtandfonline.com

Recent studies have highlighted the potential of simple, gram-scale syntheses under ambient conditions. For instance, the oxidation of aldehydes to peracids, a related field, has been achieved using only sunlight and oxygen, eliminating the need for hazardous additives. wikipedia.orgnih.gov Similarly, the development of catalytic systems that can be recycled and reused is a key area of interest. The use of water as a reaction medium in the presence of a selenium-containing catalyst, which can be recycled multiple times, represents a significant step towards sustainable synthesis. acs.org These approaches aim to reduce the reliance on volatile organic solvents and hazardous reagents, which have traditionally been a concern in organoselenium chemistry. rsc.orgtandfonline.com

Table 1: Comparison of Green Synthetic Methodologies for Organoselenium Compounds

| Methodology | Advantages | Challenges |

|---|---|---|

| Solvent-Free Reactions | Reduced waste, higher yields, lower energy consumption. tandfonline.com | Substrate solubility, heat dissipation. |

| Microwave Irradiation | Rapid heating, shorter reaction times. tandfonline.com | Specialized equipment, potential for localized overheating. |

| Visible Light Irradiation | Mild reaction conditions, use of renewable energy. rsc.org | Limited to photosensitive reactions, potential for side reactions. |

| Aqueous Media | Environmentally benign, low cost, potential for catalyst recycling. acs.org | Solubility of organic substrates, potential hydrolysis. |

Development of Highly Enantioselective Catalytic Processes utilizing α-Phenylseleno Intermediates

Chiral organoselenium compounds, including α-phenylseleno aldehydes, are invaluable intermediates in asymmetric synthesis, serving as precursors for a wide range of chiral molecules. researchgate.net A major thrust in future research is the development of highly enantioselective catalytic processes that utilize these intermediates. The goal is to create methods that can generate molecules with specific three-dimensional arrangements, which is crucial for applications in medicine and materials science. researchgate.net

Current research is exploring the use of chiral selenium-containing catalysts in various asymmetric reactions. researchgate.net These catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For example, chiral selenides have been employed as catalysts in enantioselective copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations. researchgate.net The development of novel chiral ligands and catalysts that can achieve high levels of enantioselectivity (often expressed as enantiomeric excess or e.e.) is a key objective. colab.wsmdpi.com The challenge lies in designing catalysts that are not only highly selective but also robust and applicable to a broad range of substrates. cmu.edu

Table 2: Examples of Enantioselective Reactions Involving Organoselenium Intermediates

| Reaction Type | Catalyst/Reagent | Achieved Enantioselectivity |

|---|---|---|

| Allylic Alkylation | Palladium complexes with chiral phosphine (B1218219) ligands. ethz.ch | High e.e. |

| Conjugate Addition | Copper catalysts with chiral selenide (B1212193) ligands. researchgate.net | Good to excellent e.e. |

| Aldehyde α-Selenenylation | l-prolinamide organocatalyst. researchgate.net | N/A (focus on yield) |

Exploration of Photoredox and Electrocatalytic Approaches in Selenium Chemistry

Photoredox and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild and selective ways to generate reactive intermediates. researchgate.net These approaches are increasingly being applied to organoselenium chemistry to forge new carbon-selenium bonds and other functionalities. rsc.org Visible-light photoredox catalysis, in particular, has gained attention as a greener alternative to traditional methods, as it uses light as a traceless reagent to drive reactions. nih.gov

Electrochemical methods offer an oxidant-free and often metal-free pathway for selenylation reactions. nih.gov For example, the anodic oxidative selenenylation of various substrates with diselenides has been shown to proceed efficiently under ambient conditions. rsc.org Similarly, photoredox catalysis can generate selenium-centered radicals from diselenides, which can then participate in a variety of transformations, including the selenylation of alkenes. rsc.org These methods avoid the need for harsh oxidants or reductants, operate under mild conditions, and often exhibit high functional group tolerance. researchgate.netnih.gov Future research will likely focus on expanding the scope of these reactions, uncovering new mechanistic pathways, and applying them to the synthesis of more complex organoselenium compounds. rsc.orgchemicalbook.com

Design and Synthesis of Advanced Functional Materials Precursors from α-Phenylseleno Aldehydes

The unique electronic and optical properties of selenium-containing compounds make them attractive building blocks for advanced functional materials. rsc.org α-Phenylseleno aldehydes, with their dual functionality, are promising precursors for the synthesis of novel polymers and materials with tailored properties. Research in this area is focused on leveraging the reactivity of both the aldehyde and the phenylseleno groups.

Selenium-containing polymers are known to exhibit high refractive indices, photoconductivity, and redox-responsive behavior. rsc.org The aldehyde group in molecules like Butanal, 2-(phenylseleno)- can participate in polymerization reactions to form polyacetal backbones, while the phenylseleno group can be retained as a functional pendant group. These selenium moieties can later be used for cross-linking, post-polymerization modification, or to impart specific properties to the material. Furthermore, organoselenium compounds are being investigated as precursors for the synthesis of semiconductor nanocrystals, such as Cadmium Selenide (CdSe), and for thin-film deposition techniques like Atomic Layer Deposition (ALD). researchgate.netresearchgate.net The aldehyde functionality could serve as an anchor point to bind the precursor to a substrate, offering precise control over material growth. The development of new polymerization techniques and the exploration of these precursors in materials synthesis are active areas of future investigation. rsc.org

Integration with Flow Chemistry and Automation for High-Throughput Synthesis of Complex Structures

Flow chemistry and automation are revolutionizing the way complex molecules are synthesized. These technologies offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. The integration of these techniques into organoselenium chemistry is a significant emerging trend.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly advantageous for reactions involving highly reactive or unstable intermediates, which are common in organoselenium chemistry. For instance, the combination of electrochemistry and flow systems has enabled the fully autonomous synthesis of libraries of organoselenium compounds. This automated approach accelerates the discovery of new compounds and the optimization of reaction conditions. Future research will focus on developing more sophisticated multi-step flow syntheses, integrating in-line purification and analysis, and applying these automated platforms to the rapid synthesis of complex, selenium-containing molecules derived from α-phenylseleno aldehydes for various applications.

Q & A

What synthetic methodologies are most effective for constructing the C–Se bond in Butanal, 2-(phenylseleno)-, and how do reaction parameters influence yield?

Basic Research Question

The synthesis of Butanal, 2-(phenylseleno)- typically employs radical-initiated coupling or alkylation strategies. For example, potassium persulfate (K₂S₂O₈) promotes C–Se bond formation via sulfate radicals (SO₄⁻•), which abstract hydrogen from the carbonyl-adjacent C(sp³)–H bond, enabling selenylation with diphenyl diselenide . Ultrasonic-assisted synthesis in PEG-400 solvent has also been reported for analogous selenides, enhancing reaction efficiency through cavitation effects . Key parameters include:

- Temperature : Elevated temperatures (60–80°C) accelerate radical generation but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) favor radical stability, while PEG-400 improves atom economy in green chemistry approaches.

- Stoichiometry : A 1:1.2 ratio of carbonyl compound to diphenyl diselenide optimizes yield (typically 65–80%) .

How can structural ambiguities in Butanal, 2-(phenylseleno)- derivatives be resolved using crystallographic and spectroscopic techniques?

Basic Research Question

X-ray crystallography is definitive for resolving stereochemical and bonding ambiguities. For example, monoclinic crystal systems (space group P2₁/c) reveal Se–C bond lengths (~1.93–1.97 Å) and confirm regioselectivity in selenide adducts . Spectroscopic methods include:

- ¹H/¹³C NMR : The α-carbon to selenium exhibits deshielding (δ ~3.5–4.5 ppm for ¹H; δ ~40–50 ppm for ¹³C).

- FT-IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C–Se (~550 cm⁻¹) provide functional group validation .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and isotopic patterns for selenium (⁷⁷Se, ⁷⁸Se, ⁸⁰Se) confirm molecular weight .

What mechanistic insights explain the oxidative elimination of selenium from Butanal, 2-(phenylseleno)- to form α,β-unsaturated carbonyl compounds?

Advanced Research Question

Under oxidative conditions (e.g., H₂O₂/pyridine), the selenide undergoes oxidation to a selenoxide intermediate, which eliminates via a concerted [2,3]-sigmatropic rearrangement. This produces α,β-unsaturated aldehydes with trans-selectivity (70–85% yield) . Computational studies (DFT) suggest the transition state involves partial charge transfer from selenium to oxygen, lowering the activation barrier (~25 kcal/mol) . Contradictions in reported elimination rates (e.g., solvent polarity effects) can be resolved by monitoring reaction progress via LC-MS or in situ IR.

How should researchers address discrepancies in reported spectroscopic data for selenium-containing aldehydes?

Advanced Research Question

Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or trace moisture. For example:

- Solvent Polarity : CDCl₃ vs. DMSO-d₶ may shift ¹H NMR signals by 0.2–0.5 ppm.

- Tautomerization : Keto-enol equilibria in aldehydes can obscure carbonyl signals; deuterium exchange experiments clarify dynamic processes.

- Validation : Cross-reference with high-resolution crystallographic data (e.g., C=O bond lengths) to confirm assignments .

What strategies optimize the regioselectivity of selenylation in unsymmetrical carbonyl substrates?

Advanced Research Question

Regioselectivity in α-selenylation is governed by radical stability and steric effects. For example:

- Radical-Directing Groups : Electron-withdrawing groups (e.g., phthalimide) stabilize α-carbon radicals, favoring selenylation at the less hindered position .

- Steric Maps : Molecular modeling (e.g., DFT) predicts preferential attack sites. Experimental validation via competitive reactions between substituted aldehydes (e.g., 2-phenylpropanal vs. butanal) quantifies selectivity ratios .

What analytical challenges arise in quantifying trace selenium byproducts, and how can they be mitigated?

Advanced Research Question

Selenium-containing byproducts (e.g., PhSe–SePh) require specialized detection:

- ICP-MS : Quantifies total selenium but cannot distinguish species.

- HPLC-ESI-MS : Pairing reverse-phase columns (C18) with negative-ion mode detects selenides (m/z 229–233) and diselenides (m/z 458–466) .

- Sample Preparation : Silanize glassware to prevent adsorption losses; use 0.1% formic acid in mobile phases to enhance ionization .

How does the choice of initiator (e.g., K₂S₂O₈ vs. AIBN) impact the scalability of radical-based selenylation?

Advanced Research Question

Persulfate initiators (K₂S₂O₈) are cost-effective but generate sulfate byproducts, complicating purification. Azobisisobutyronitrile (AIBN) offers cleaner thermal decomposition (60–70°C) but requires inert atmospheres. Scalability comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.